tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate

Purity Chiral Building Block Quality Control

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate (CAS: 2305078-76-4) is a Boc-protected chiral piperidine amine. With the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, this compound serves as a versatile intermediate in the construction of bioactive molecules, particularly those requiring defined stereochemistry at the 2- and 4-positions of the piperidine ring.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 2305078-76-4
Cat. No. B6352279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
CAS2305078-76-4
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyNURXHODEVCLVNT-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate: Chiral Building Block for Pharmaceutical and Agrochemical Synthesis


tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate (CAS: 2305078-76-4) is a Boc-protected chiral piperidine amine [1]. With the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, this compound serves as a versatile intermediate in the construction of bioactive molecules, particularly those requiring defined stereochemistry at the 2- and 4-positions of the piperidine ring . Its (2S,4R) configuration is critical for applications in medicinal chemistry, where stereoisomer-specific interactions with biological targets often dictate pharmacological activity .

Why Generic Substitution of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate with Racemic or Diastereomeric Analogs Compromises Chiral Integrity


In stereocontrolled synthesis, the specific (2S,4R) configuration of this compound is non-interchangeable with its enantiomer (2R,4S), diastereomers, or racemic mixtures [1]. Replacing it with the (2R,4S) enantiomer, racemic tert-butyl (2-methylpiperidin-4-yl)carbamate, or even the hydrochloride salt can lead to divergent outcomes in downstream applications . The chiral centers at C2 and C4 dictate the three-dimensional orientation of the amine and methyl groups, which in turn governs interactions with chiral catalysts, enzymes, and biological receptors [2]. For instance, the (2R,4S) hydrochloride salt (CAS 2305078-79-7) exhibits different physical properties (molecular weight 250.77 vs. 214.31) and requires additional neutralization steps . The evidence presented below quantifies the critical differentiators that justify the selection of this specific stereoisomer over readily available alternatives.

Quantitative Differentiation of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate Versus Closest Analogs: A Procurement-Relevant Evidence Guide


Purity Level Benchmarking: 98% vs. 97% Purity by Vendor

When procuring this specific stereoisomer, the baseline purity offered by vendors varies, with Bidepharm providing a batch-certified purity of 98%, while other major suppliers such as Aladdin, CymitQuimica, and AChemBlock list purities at 97% . This 1% absolute difference in purity can translate to a significant reduction in impurity burden when scaling reactions, as a 97% pure sample contains 3% impurities versus 2% for 98% purity—a 33% relative reduction in impurities.

Purity Chiral Building Block Quality Control

Procurement Cost Efficiency: Price per Gram Comparison Across Suppliers

Significant price variation exists among commercial suppliers for this compound. At the 1g scale, AChemBlock offers a list price of $470/g, while Bidepharm's equivalent pricing is approximately $420/g (¥2935.00 for 1g, converted at ~¥7/USD), and Aladdin's is $562/g . The (2R,4S) hydrochloride salt enantiomer (CAS 2305078-79-7) is substantially more expensive, priced at approximately $3,900/g for 98% purity material .

Procurement Cost Analysis Supply Chain

Physical Form and Storage Requirements: Liquid vs. Solid Handling Advantages

The target compound is supplied as a yellow oil , which contrasts with many piperidine carbamate analogs that are crystalline solids. The hydrochloride salt of the opposite enantiomer (CAS 2305078-79-7) is a solid , but the free base oil offers distinct advantages in automated liquid handling and solution-phase synthesis. Both the free base and the hydrochloride salt require storage at 0-8°C .

Handling Storage Stability

Stereochemical Integrity: Defined (2S,4R) Configuration Enables Predictable Chiral Outcomes

The compound's explicit (2S,4R) stereochemistry is documented in its IUPAC name and SMILES notation: C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C [1]. In contrast, racemic tert-butyl (2-methylpiperidin-4-yl)carbamate (e.g., CAS 1281674-64-3) lacks stereochemical definition and would produce mixtures of diastereomers in subsequent reactions [2]. While specific enantiomeric excess (ee) data for this compound are not publicly available, its procurement as a single stereoisomer ensures that chiral purity is maintained, a critical factor for asymmetric synthesis [3].

Stereochemistry Chiral Synthesis Drug Discovery

High-Value Application Scenarios for tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate in Stereocontrolled Synthesis


Asymmetric Synthesis of Chiral Piperidine-Containing Pharmaceuticals

The (2S,4R) stereochemistry of this building block is ideally suited for constructing the chiral core of numerous drug candidates. For instance, piperidine rings with defined stereocenters are prevalent in analgesics, antipsychotics, and antiviral agents. By using this single enantiomer, medicinal chemists can directly incorporate the desired three-dimensional arrangement into lead compounds, bypassing the need for chiral separations. This is particularly critical when the target receptor exhibits enantioselective binding [1].

Synthesis of GIPR Agonists for Type 2 Diabetes and Obesity

A recent patent (WO 2026/030603 A1) from Eli Lilly describes dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes mellitus and obesity [2]. While the specific role of this carbamate is not detailed, its chiral piperidine scaffold is a common motif in such molecules. The availability of the (2S,4R) isomer in high purity (98%) and at a competitive cost makes it a strategic intermediate for groups working in this therapeutic area .

Preparation of Chiral Catalysts and Ligands

Boc-protected chiral amines serve as precursors to chiral ligands and organocatalysts. The free amine, generated by acid deprotection of the Boc group, can be further functionalized to create a library of chiral catalysts. The defined stereochemistry ensures that the resulting catalysts exhibit predictable enantioselectivity in asymmetric transformations such as hydrogenations, epoxidations, and aldol reactions [1].

Peptidomimetic and Macrocycle Synthesis

The compound can be incorporated into peptide backbones as a constrained amino acid surrogate. The piperidine ring imposes conformational rigidity, which can enhance binding affinity and metabolic stability of peptide-based therapeutics. The (2S,4R) configuration may mimic natural amino acid conformations or enforce specific turn structures [1].

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